molecular formula C54H73N8O15S+ B10775590 MDP-rhodamine

MDP-rhodamine

Cat. No.: B10775590
M. Wt: 1106.3 g/mol
InChI Key: WIKKPYADGXLQLA-FREYQMBCSA-O
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Description

MDP-rhodamine is a fluorescent conjugate of muramyl dipeptide (MDP), a bacterial peptidoglycan derivative, and rhodamine B. This compound is widely used to study the cellular uptake, trafficking, and immunostimulatory mechanisms of MDP, particularly in the context of NOD2 receptor activation . This compound enables real-time visualization of endosomal-lysosomal transport and cytosolic delivery via fluorescence microscopy. Its utility spans in vitro and in vivo models, including bone marrow-derived macrophages (BMDMs), intestinal organoids, and murine tissues . The rhodamine tag provides pH stability and resistance to lysosomal degradation, making it superior to other fluorophores for tracking MDP dynamics in acidic compartments .

Preparation Methods

MDP-rhodamine is synthesized by coupling muramyl dipeptide with rhodamine via a 6-aminohexanoic acid spacer molecule at the C6 position of the muric acid. This spacer linker arm minimizes potential steric hindrance effects . The preparation involves dissolving this compound in dimethyl sulfoxide (DMSO) and then adding sterile water to achieve the desired concentration

Chemical Reactions Analysis

MDP-rhodamine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions but typically involve modifications to the peptide or rhodamine components.

Scientific Research Applications

Key Applications

1. Immunological Studies

MDP-Rhodamine is primarily used to study immune responses, particularly in macrophages. Research indicates that this compound is internalized via clathrin- and dynamin-dependent endocytosis pathways, which are essential for activating NOD2 signaling pathways. This activation leads to the production of pro-inflammatory cytokines, making this compound a critical reagent in understanding immune mechanisms.

  • Case Study : A study demonstrated that this compound uptake was significantly inhibited by chlorpromazine, a clathrin-mediated endocytosis inhibitor, confirming its role in immune signaling pathways .

2. Cellular Imaging

The fluorescent properties of this compound make it an excellent candidate for cellular imaging techniques such as flow cytometry and confocal microscopy. It allows researchers to visualize the internalization and distribution of MDP within cells.

  • Application Details : this compound can be used at concentrations ranging from 1 to 10 μg/ml for effective imaging without significant background fluorescence .

3. Drug Delivery Systems

Due to its ability to penetrate cell membranes effectively, this compound has potential applications in drug delivery systems. Its biocompatibility and fluorescent tagging capability enable tracking within biological systems.

  • Synthesis Insights : Recent advancements in synthesizing biocompatible rhodamines have improved their efficacy as fluorescent probes for drug delivery applications .

Data Tables

Application AreaMethodologyKey Findings
Immunological StudiesFlow cytometryThis compound uptake correlates with cytokine production
Cellular ImagingConfocal microscopyEffective visualization of intracellular processes at low concentrations
Drug DeliveryIn vitro assaysEnhanced cell membrane permeability observed with rhodamine derivatives

Comparison with Similar Compounds

MDP-Alexa488

MDP-Alexa488, another fluorescent MDP derivative, shares functional similarities with MDP-rhodamine but exhibits distinct trafficking behaviors:

  • Localization Differences : MDP-Alexa488 accumulates in smaller, more dispersed vesicles compared to the coarse granular structures observed with this compound .
  • pH Sensitivity : Alexa488 fluorescence is quenched in acidic environments, limiting its utility in lysosomal studies. In contrast, rhodamine’s stability under low-pH conditions allows sustained tracking in endo-lysosomal compartments .
  • Inhibitor Responses : Both conjugates require clathrin-mediated endocytosis, but this compound uptake is more sensitive to dynamin inhibitors (e.g., dynasore), suggesting differences in vesicle scission mechanisms .

Unlabeled MDP

Unlabeled MDP lacks fluorescence but is critical for functional studies:

  • Cytokine Induction: this compound retains immunostimulatory activity, inducing IL-8 and TNF-α secretion at levels comparable to unlabeled MDP in NOD2-expressing cells .
  • Transport Dependence : Unlike unlabeled MDP, this compound’s cytosolic delivery relies on proton-coupled transporters (e.g., SLC15A3/4 and PHT1/2), as shown by reduced accumulation in transporter-deficient BMDMs .

Other Rhodamine Conjugates

Rhodamine derivatives like carboxytetramethylrhodamine (used in RNA aptamers) differ fundamentally from this compound:

  • Target Specificity: this compound binds NOD2 via its MDP moiety, while carboxytetramethylrhodamine in aptamers (e.g., RhoBAST) interacts with RNA structures .
  • Biological Stability : this compound resists lysosomal degradation, whereas other rhodamine conjugates may exhibit faster photobleaching or enzymatic cleavage .

Key Research Findings

Table 1: Functional Comparison of MDP Conjugates

Property This compound MDP-Alexa488 Unlabeled MDP
Fluorescence Stability High (pH-resistant) Low (pH-sensitive) N/A
Endocytosis Mechanism Clathrin-dependent Clathrin-dependent Transporter-dependent
Cytosolic Transporters SLC15A3/4, PHT1/2 Not characterized PepT1/2
NOD2 Activation Yes (EC50: ~30 ng/mL) Yes Yes (EC50: ~10 ng/mL)
Vesicular Localization Coarse granules Small vesicles N/A

Table 2: Inhibitor Effects on this compound

Inhibitor Target Effect on this compound Reference
Chlorpromazine Clathrin Blocks uptake (~80% reduction)
Dynasore Dynamin Reduces cytosolic delivery
Bafilomycin A V-ATPase Alters vesicle acidification
GSK669 (NOD2 inhibitor) NOD2 No effect on uptake

Mechanistic Insights

  • Transport Pathways: this compound relies on SLC15A3/4 and PHT1/2 transporters for cytosolic delivery, enabling NOD2 activation. Knockout of these transporters in BMDMs reduces IL-6 and TNF-α production by 60–70% .
  • Vesicular Dynamics : ATP-stimulated Pannexin-1 channels rapidly (<2 min) release this compound from vesicles, triggering NLRP3-dependent caspase-1 activation .
  • In Vivo Localization: Intraperitoneal injection in mice shows this compound accumulation in ileal crypts, colocalizing with Lgr5+ intestinal stem cells, highlighting its role in mucosal immunity .

Advantages and Limitations

  • Advantages: Superior pH stability for lysosomal tracking. Dual functionality (fluorescence + immunostimulation). Compatibility with in vivo imaging .
  • Limitations :
    • Larger molecular size may alter transport kinetics vs. unlabeled MDP.
    • Requires validation against unlabeled MDP for cytokine quantification .

Q & A

Basic Research Questions

Q. How can MDP-rhodamine be optimally utilized for tracking bacterial peptidoglycan fragments in immune cells?

this compound is commonly used to visualize cytosolic delivery of bacterial muropeptides like muramyl dipeptide (MDP). Methodologically, researchers should co-transfect cells with fluorescently tagged transporters (e.g., SLC15A3-GFP) to monitor endosomal-lysosomal escape dynamics. Fluorescence reduction assays (e.g., confocal microscopy) can quantify this compound release into the cytosol, as demonstrated in bone marrow-derived macrophages (BMDMs) . Standard protocols include pulse-chase experiments with controlled pH conditions to mimic endosomal maturation. Ensure proper controls (e.g., SLC15A3-KO cells) to validate transporter-specific effects .

Q. What are the critical steps for in vivo administration and detection of this compound in murine models?

For in vivo tracking, intraperitoneal injection of 300 µg this compound in mice is typical. Sacrifice animals 2 hours post-injection, collect intestinal tissues (e.g., ileum, duodenum), and prepare cryosections (10 µm thickness). Fix samples with 4% phosphate-buffered formalin and use fluorescence confocal microscopy (e.g., Leica SP8) for localization analysis. Include negative controls (e.g., untreated mice) to distinguish background fluorescence .

Q. How should researchers design experiments to ensure reproducibility of this compound fluorescence data?

Reproducibility requires strict adherence to:

  • Standardized quantification : Use fixed exposure settings and image analysis software (e.g., ImageJ) for fluorescence intensity measurements.
  • Batch consistency : Validate each this compound batch via HPLC or mass spectrometry for purity.
  • Documentation : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing protocols in repositories with metadata (e.g., excitation/emission wavelengths, microscope calibration data) .

Advanced Research Questions

Q. How can contradictory findings in this compound localization or transporter interactions be resolved?

Contradictions often arise from cell-type-specific transporter expression (e.g., SLC15A3 in BMDMs vs. BMDCs) or pH-dependent fluorescence quenching. To address this:

  • Perform co-localization studies with endosomal/lysosomal markers (e.g., LAMP1-RFP).
  • Use pH-sensitive probes to correlate this compound release with compartment acidification.
  • Apply genetic validation (e.g., CRISPR-KO models) to confirm transporter roles .
  • Employ multivariate statistical analysis to distinguish technical artifacts from biological variability .

Q. What advanced methodologies are available to study this compound’s role in innate immune activation?

Advanced approaches include:

  • Live-cell imaging : Track real-time this compound flux in SLC15A3/4-overexpressing cells to study endosomal tubule formation and RIPK2 recruitment .
  • Single-cell RNA-seq : Correlate this compound uptake heterogeneity with transcriptional profiles of NOD1/NOD2 signaling components.
  • Cryo-EM : Resolve structural interactions between this compound and SLC15 transporters under varying pH conditions .

Q. How can researchers integrate Data Management Plans (DMPs) into this compound studies to meet funder requirements?

DMPs should specify:

  • Data types : Fluorescence images, raw intensity values, metadata (e.g., microscope settings, animal strain details).
  • Storage & sharing : Use institutional repositories with DOI assignment. For example, adhere to the Portage Network’s DMP Assistant for structuring plans .
  • Ethical compliance : Address GDPR/privacy concerns if human-derived cells are used (e.g., primary macrophages from donors) .

Q. Methodological Frameworks

Q. What analytical frameworks are suitable for formulating hypothesis-driven questions about this compound mechanisms?

Apply the PICO framework :

  • Population : Immune cell types (e.g., BMDMs, intestinal epithelial cells).
  • Intervention : this compound dosage, transporter inhibitors.
  • Comparison : Wild-type vs. transporter-KO models.
  • Outcome : Cytosolic fluorescence intensity, cytokine production . Additionally, use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practical scope of proposed studies .

Q. How should conflicting data on this compound’s immunostimulatory effects be analyzed in manuscripts?

  • Contextualize discrepancies : Discuss differences in experimental models (e.g., murine vs. human cells) or this compound batch variability.
  • Meta-analysis : Aggregate datasets from public repositories (e.g., Zenodo) to identify consensus patterns.
  • Peer review : Pre-submission consultation with domain experts to preemptively address reviewer concerns .

Properties

Molecular Formula

C54H73N8O15S+

Molecular Weight

1106.3 g/mol

IUPAC Name

[9-[4-[[6-[[(2R,3S,4R,5R,6R)-5-acetamido-4-[(2R)-1-[[(2S)-1-[[(2R)-1-amino-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methoxy]-6-oxohexyl]carbamothioylamino]-2-carboxyphenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium

InChI

InChI=1S/C54H72N8O15S/c1-8-61(9-2)33-17-20-36-40(26-33)76-41-27-34(62(10-3)11-4)18-21-37(41)45(36)35-19-16-32(25-38(35)52(71)72)59-54(78)56-24-14-12-13-15-44(66)74-28-42-47(67)48(46(53(73)77-42)58-31(7)63)75-30(6)51(70)57-29(5)50(69)60-39(49(55)68)22-23-43(64)65/h16-21,25-27,29-30,39,42,46-48,53,67,73H,8-15,22-24,28H2,1-7H3,(H8,55,56,57,58,60,63,64,65,68,69,70,71,72,78)/p+1/t29-,30+,39+,42+,46+,47+,48+,53+/m0/s1

InChI Key

WIKKPYADGXLQLA-FREYQMBCSA-O

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)NC(=S)NCCCCCC(=O)OC[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)O)NC(=O)C)O[C@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)O)C(=O)N)O)C(=O)O

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)NC(=S)NCCCCCC(=O)OCC5C(C(C(C(O5)O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O)C(=O)O

Origin of Product

United States

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